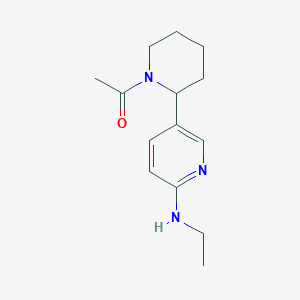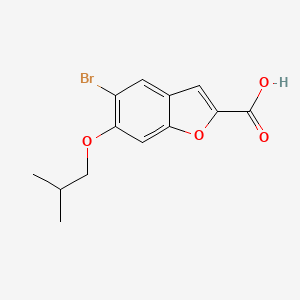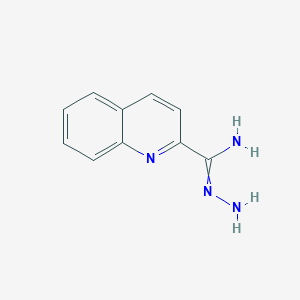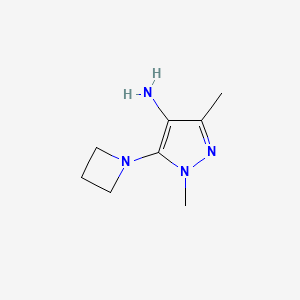
1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . This compound is characterized by the presence of a piperidine ring and a pyridine ring, making it a valuable entity in various research and industrial applications.
Preparation Methods
The synthesis of 1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the pyridine and piperidine intermediates. The reaction conditions often include the use of ethylamine and piperidine as starting materials, followed by a series of condensation and cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as or , leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like or can be used to reduce the compound, resulting in different reduced forms.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound has a similar piperidine ring but differs in the presence of a phenyl group instead of a pyridine ring.
1-(3-Pyridinyl)-2-propanone: This compound also contains a pyridine ring but has a different substitution pattern and functional groups.
The uniqueness of this compound lies in its specific combination of the ethylamino group and the piperidine-pyridine structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[2-[6-(ethylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-3-15-14-8-7-12(10-16-14)13-6-4-5-9-17(13)11(2)18/h7-8,10,13H,3-6,9H2,1-2H3,(H,15,16) |
InChI Key |
ZWPZXNINUIBIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)

![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)


![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)



